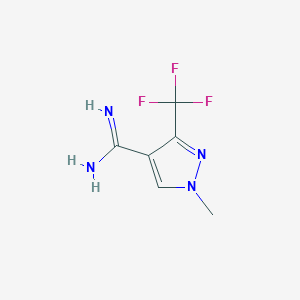

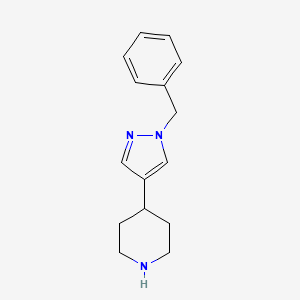

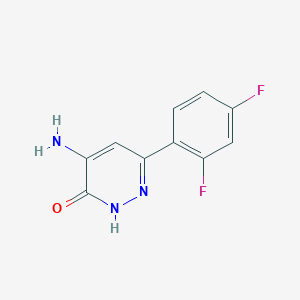

![molecular formula C9H8N2O3 B1472340 5-甲氧基-1H-吡咯并[2,3-b]吡啶-2-甲酸 CAS No. 1260381-31-4](/img/structure/B1472340.png)

5-甲氧基-1H-吡咯并[2,3-b]吡啶-2-甲酸

描述

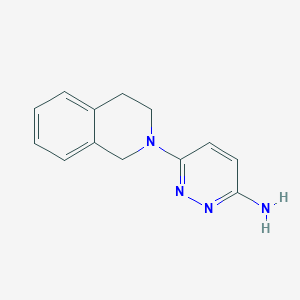

“5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . For example, compound 4h, a derivative, exhibited potent FGFR inhibitory activity . The synthesis process typically involves various chemical reactions, and the yield can vary .Molecular Structure Analysis

The molecular structure of “5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” and its derivatives can be analyzed using various techniques such as NMR . The NMR data provides information about the chemical environment of the atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” and its derivatives are complex . These reactions involve various steps and intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” and its derivatives can be determined using various techniques . For example, the melting point, IR spectrum, and NMR data can provide valuable information about these properties .科学研究应用

稠合杂环的合成

- 吡唑并[3,4-d]吡咯并[2,3-b]吡啶衍生物的合成:一项研究概述了通过氧化 2-烯丙基氨基-5-甲氧基吡咯-3-甲醛的甲苯磺酰腙来合成吡唑并[3,4-d]吡咯并[2,3-b]吡啶衍生物。这项工作证明了这些衍生物在构建具有潜在生物活性的三环杂环中的效用 (El-Nabi,2004)。

结构分析和转化

- 对 3-(1H-吡咯-1-基)噻吩并[2,3-b]吡啶的研究:2,5-二甲氧基四氢呋喃与 3-氨基噻吩并[2,3-b]吡啶的反应导致取代的 3-(1H-吡咯-1-基)噻吩并[2,3-b]吡啶。这项研究展示了这些化合物在生成复杂杂环方面的多功能性,说明了取代基对反应结果的影响 (Kaigorodova 等人,2004)。

高级有机合成技术

- 单线态氧反应用于美菌素前体:开发了一种涉及 3-甲氧基-2-吡咯甲酸叔丁酯与单线态氧反应的方法,以生成 5-取代吡咯,作为美菌素及其类似物的先驱。这项研究突出了此类化合物在合成生物学上重要的分子中的潜力 (Wasserman 等人,2004)。

作用机制

Target of Action

The primary target of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the fibroblast growth factor receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways by 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to potential therapeutic effects .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

未来方向

生化分析

Biochemical Properties

5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial for its potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with tumor growth and progression.

Cellular Effects

The effects of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid on cellular processes are profound. In vitro studies have shown that the compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is involved in regulating gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects by binding to the FGFRs and inhibiting their kinase activity. This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are essential for cell proliferation, survival, and migration, and their inhibition leads to reduced tumor growth and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been observed over various time points. The compound demonstrates stability under standard laboratory conditions, and its inhibitory effects on FGFRs are sustained over time. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and migration

Dosage Effects in Animal Models

In animal models, the effects of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is involved in metabolic pathways that include both oxidation and conjugation reactions. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes are crucial for the compound’s bioavailability and elimination from the body.

Transport and Distribution

The transport and distribution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout various tissues, with a higher concentration observed in tumor tissues due to its affinity for FGFRs . This selective distribution enhances its therapeutic potential while reducing systemic toxicity.

Subcellular Localization

Subcellular localization studies have shown that 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is primarily localized in the cytoplasm, where it interacts with FGFRs . The compound’s localization is facilitated by specific targeting signals that direct it to the cytoplasmic compartment, ensuring effective inhibition of FGFR signaling pathways.

属性

IUPAC Name |

5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-2-5-3-7(9(12)13)11-8(5)10-4-6/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLICHPDSRSMZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260381-31-4 | |

| Record name | 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

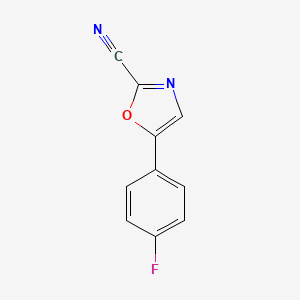

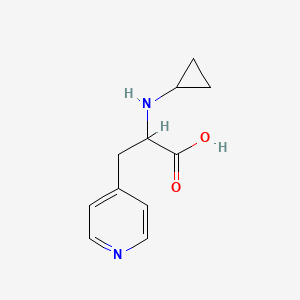

![N-[2-(3-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1472267.png)